Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate
Description
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate is a fluorinated aromatic ester featuring a benzo[d][1,3]dioxole core substituted with a carboxylate group at position 4 and a perfluorophenyl moiety.
Properties
Molecular Formula |
C14H5F5O4 |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C14H5F5O4/c15-7-8(16)10(18)13(11(19)9(7)17)23-14(20)5-2-1-3-6-12(5)22-4-21-6/h1-3H,4H2 |
InChI Key |
ZAGUJESFEQAIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of perfluorophenyl compounds with benzo[d][1,3]dioxole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Delivery Systems
Trojan Horse Antibiotic Strategies
One of the prominent applications of perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate is in the development of vectors for antibiotic delivery. The compound can be conjugated with azide-functionalized antibiotics to create Trojan horse strategies, which enhance the efficacy of antibiotic treatments against resistant bacterial strains. The activated ester form of this compound reacts with amine-functionalized scaffolds to generate metal-chelating agents that promote iron uptake in bacteria such as Escherichia coli and Pseudomonas aeruginosa . This method not only improves antibiotic delivery but also targets bacterial iron acquisition mechanisms, potentially overcoming resistance.
Materials Science
Fluorinated Polymers
The unique fluorinated structure of this compound contributes to its application in materials science, particularly in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance, thermal stability, and low surface energy, making them suitable for coatings and advanced material applications . The incorporation of this compound into polymer matrices can enhance properties such as hydrophobicity and durability.
Synthetic Chemistry
Catalytic Reactions
this compound has been explored in various catalytic reactions, particularly in decarboxylative cross-coupling reactions. These reactions utilize the compound as a building block for constructing carbon-carbon bonds through transition-metal-catalyzed processes . The perfluorinated nature of the compound allows for unique reactivity patterns that can be harnessed to develop new synthetic methodologies.
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Drug Delivery | Antibiotic Trojan horse strategies | Enhanced efficacy against resistant bacteria |
| Materials Science | Synthesis of fluorinated polymers | Improved chemical resistance and thermal stability |
| Synthetic Chemistry | Catalytic reactions for carbon-carbon bond formation | Versatile building block for complex molecules |
Case Studies
Case Study 1: Antibiotic Vectors
In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing catechol-containing compounds that serve as vectors for antibiotics. The study highlighted how these compounds promote iron uptake in pathogenic bacteria, showcasing their potential in therapeutic applications .
Case Study 2: Polymer Synthesis
Research conducted on fluorinated polymers indicated that incorporating this compound significantly improved the mechanical and thermal properties of the resulting materials. This study emphasized the importance of fluorinated compounds in developing advanced materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key properties of perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate with structurally related compounds:
Key Findings:
Difluoro substituents (e.g., in compound 112) moderately increase polarity without the steric bulk of perfluorophenyl .
Synthetic Accessibility: Brominated and amino-difluoro derivatives are synthesized with moderate-to-high yields (39–85%) via Pd/C-catalyzed hydrogenation or nucleophilic substitution . Perfluorophenyl analogs likely require specialized fluorination agents (e.g., SF₄ or perfluoroaryl iodides), which may lower yields due to harsh reaction conditions.
The perfluorophenyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar analogs like benzoic acid derivatives .
Stability: Perfluorophenyl derivatives are expected to exhibit superior thermal and oxidative stability over brominated or amino-substituted compounds due to the strong C–F bonds .
Biological Activity
Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate (PFBD) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of PFBD, presenting findings from various studies, including mechanisms of action, biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
PFBD is characterized by a perfluorinated phenyl group attached to a benzo[d][1,3]dioxole moiety with a carboxylate functional group. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological activity. The structure can be represented as follows:
PFBD exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of PFBD can promote iron uptake in bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in antibiotic delivery systems. The catechol functionalities in these compounds are crucial for their chelating properties, enhancing their efficacy as antimicrobial agents .
- Inhibition of Enzymatic Activity : Certain fluorinated derivatives have been identified as reversible inhibitors of cysteine proteases, which play significant roles in various biological processes, including apoptosis and immune response. This inhibition mechanism may provide insights into developing therapeutic agents targeting these enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of PFBD and its derivatives:
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of PFBD derivatives, researchers synthesized catechol-based compounds that demonstrated significant iron uptake capabilities. These compounds were conjugated with azide-functionalized antibiotics using Huisgen dipolar cycloaddition, enhancing their delivery mechanisms against resistant bacterial strains .
Case Study 2: Enzyme Inhibition
Research focusing on fluorinated derivatives revealed their ability to act as reversible inhibitors for cysteine proteases. These findings were supported by docking studies indicating that these compounds could effectively bind to the active sites of target enzymes, thereby blocking their activity and potentially leading to therapeutic applications in treating diseases associated with dysregulated protease activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
